

Application Note: Antimicrobial Screening of 3-Hydroxy-5-nitro-N-propylbenzamide[1]

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Compound of Interest

Compound Name: 3-Hydroxy-5-nitro-N-propylbenzamide

Cat. No.: B8034195

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Executive Summary

This guide details the protocol for evaluating the antimicrobial potential of **3-Hydroxy-5-nitro-N-propylbenzamide** (CAS 1395037-75-8). This compound represents a specific scaffold within the nitrobenzamide class, a group of chemicals increasingly investigated for activity against *Mycobacterium tuberculosis*, *Helicobacter pylori*, and ESKAPE pathogens.

The presence of the 5-nitro group suggests a mechanism involving prodrug activation via bacterial nitroreductases, while the 3-hydroxyl moiety provides a handle for hydrogen bonding within enzyme active sites (e.g., urease or FtsZ). The N-propyl substituent modulates lipophilicity (LogP), potentially enhancing membrane permeability compared to the parent benzamide.

This protocol utilizes a standard Broth Microdilution Assay (CLSI guidelines) optimized for lipophilic nitro-compounds, ensuring accurate determination of Minimum Inhibitory Concentration (MIC).

Compound Profile & Handling

Property	Specification	Critical Note
Chemical Name	3-Hydroxy-5-nitro-N-propylbenzamide	
CAS Number	1395037-75-8	Verify batch purity via HPLC (>95%).
Molecular Weight	224.21 g/mol	
Solubility	Low in water; Soluble in DMSO, DMF	Do not attempt aqueous stock solutions.
Stability	Light-sensitive (Nitro group)	Store solid at -20°C, protected from light.
Safety Class	Potential Mutagen (Nitroaromatic)	Handle in Fume Hood; Wear Nitrile gloves.

Experimental Protocol: Broth Microdilution Assay

Materials Required[2][3][4][5][6][7][8]

- Compound: **3-Hydroxy-5-nitro-N-propylbenzamide** (10 mg).
- Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered.
- Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
- Plates: 96-well polystyrene microtiter plates (U-bottom).
- Control Antibiotics: Ciprofloxacin (Gram-neg), Vancomycin (Gram-pos).
- Indicator: Resazurin (0.01%) or TTC (optional for visual readout).

Stock Solution Preparation[4]

- Target Concentration: 10,240 µg/mL (100x the highest test concentration).
- Calculation: Dissolve 10.0 mg of powder in 976.6 µL of 100% DMSO.

- Vortex: Vortex for 2 minutes to ensure complete solubilization.
- Note: If precipitation occurs upon dilution in media, sonicate for 30 seconds.

Bacterial Strain Panel (Recommended)

Select strains based on the nitro-moiety's historical efficacy:

- Gram-Positive: Staphylococcus aureus (ATCC 29213) - Standard reference.
- Gram-Negative: Escherichia coli (ATCC 25922) - Permeability check.
- Specialized Target: Mycobacterium smegmatis (mc²155) - Surrogate for M. tuberculosis (nitro-compounds often target mycolic acid synthesis or DprE1).

Assay Workflow

Step 1: Plate Preparation

- Dispense 100 μ L of CAMHB into columns 2–12 of the 96-well plate.
- Dispense 200 μ L of Compound Stock (diluted to 256 μ g/mL in media) into column 1.
 - Pre-dilution: Dilute the 10,240 μ g/mL DMSO stock 1:40 in CAMHB to get 256 μ g/mL (Final DMSO 2.5%).
- Perform serial 2-fold dilutions: Transfer 100 μ L from column 1 to column 2, mix, then transfer to column 3... stop at column 10. Discard 100 μ L from column 10.
 - Result: Concentration range 128 μ g/mL to 0.25 μ g/mL.
- Controls:
 - Column 11: Growth Control (Media + Bacteria + 2.5% DMSO).
 - Column 12: Sterility Control (Media only).

Step 2: Inoculum Preparation

- Prepare a 0.5 McFarland standard suspension ($\sim 1.5 \times 10^8$ CFU/mL) from fresh overnight culture.
- Dilute this suspension 1:100 in CAMHB.
- Add 100 μ L of diluted inoculum to wells in columns 1–11.
 - Final Cell Density: $\sim 5 \times 10^5$ CFU/mL.
 - Final Compound Concentration: 64 μ g/mL down to 0.125 μ g/mL.

Step 3: Incubation & Readout

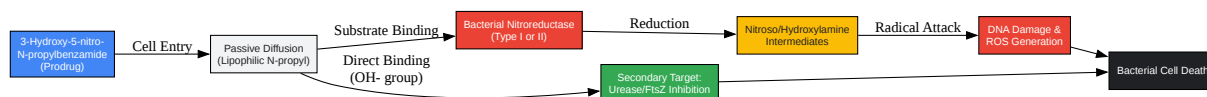
- Seal plates with breathable film.
- Incubate at 37°C for 16–20 hours (24–48 hours for *M. smegmatis*).
- Readout:
 - Visual: Look for turbidity (pellet formation).
 - OD600: Read absorbance on a plate reader.
 - MIC Definition: The lowest concentration with no visible growth (or <90% OD reduction).

Mechanism of Action & Rationale

The screening of **3-Hydroxy-5-nitro-N-propylbenzamide** is grounded in specific structure-activity relationships (SAR) of the benzamide class.

Mechanistic Pathway Visualization

The following diagram illustrates the hypothetical activation pathway of the compound within a bacterial cell, specifically targeting nitroreductase-expressing organisms (e.g., *H. pylori*, *M. tuberculosis*).



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Caption: Hypothetical dual-mechanism involving nitro-reduction (ROS generation) and direct enzyme inhibition via the benzamide core.

SAR Logic

- Nitro Group (-NO₂): Acts as a "warhead." In anaerobes and mycobacteria, nitroreductases reduce this to toxic intermediates that damage DNA.
- Hydroxyl Group (-OH): Increases water solubility slightly and allows for hydrogen bonding with amino acid residues (e.g., Histidine) in target enzymes like Urease.
- N-Propyl Chain: Optimizes the partition coefficient (LogP ~2.0–2.5), allowing the molecule to penetrate the lipid-rich mycobacterial cell wall or Gram-negative outer membrane.

Data Analysis & Interpretation

When analyzing results, categorize the compound's potency as follows:

MIC Value (µg/mL)	Classification	Interpretation
< 4	Highly Active	Potent hit. Proceed to time-kill kinetics and cytotoxicity testing.
4 – 16	Moderately Active	Good lead. Optimization of the N-propyl chain (e.g., to N-butyl or N-benzyl) may improve potency.
32 – 64	Weak Activity	Poor permeability or rapid efflux. Consider synergism studies with efflux pump inhibitors.
> 64	Inactive	Compound fails to inhibit growth at physiologically relevant concentrations.

Troubleshooting High MICs: If MIC > 64 µg/mL for E. coli, the compound may be a substrate for AcrAB-TolC efflux pumps. Repeat the assay in the presence of Phenylalanine-arginine beta-naphthylamide (PAβN) at 20 µg/mL to assess efflux liability.

References

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- To cite this document: BenchChem. [Application Note: Antimicrobial Screening of 3-Hydroxy-5-nitro-N-propylbenzamide[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8034195/docs#application-note-antimicrobial-screening-of-3-hydroxy-5-nitro-n-propylbenzamide-1>]

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